molecular formula C20H17NO3S2 B4901339 METHYL 3-{[2-PHENYL-2-(PHENYLSULFANYL)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE

METHYL 3-{[2-PHENYL-2-(PHENYLSULFANYL)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE

Cat. No.: B4901339
M. Wt: 383.5 g/mol
InChI Key: HFBJTFKOWRBBEL-UHFFFAOYSA-N
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Description

Methyl 3-{[2-phenyl-2-(phenylsulfanyl)acetyl]amino}-2-thiophenecarboxylate is an organic compound with a complex structure that includes a thiophene ring, a phenylsulfanyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[2-phenyl-2-(phenylsulfanyl)acetyl]amino}-2-thiophenecarboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the thiophene ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources.

    Introduction of the phenylsulfanyl group: This step involves the nucleophilic substitution of a halogenated thiophene derivative with a phenylsulfanyl anion.

    Acylation: The thiophene derivative is then acylated using phenylacetyl chloride in the presence of a base such as pyridine.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[2-phenyl-2-(phenylsulfanyl)acetyl]amino}-2-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

Methyl 3-{[2-phenyl-2-(phenylsulfanyl)acetyl]amino}-2-thiophenecarboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).

    Biological Research: It is used in studies involving enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of methyl 3-{[2-phenyl-2-(phenylsulfanyl)acetyl]amino}-2-thiophenecarboxylate involves its interaction with specific molecular targets. The phenylsulfanyl group can form hydrogen bonds and hydrophobic interactions with proteins, affecting their function. The thiophene ring can participate in π-π stacking interactions, further stabilizing the compound-protein complex. These interactions can modulate enzyme activity or receptor binding, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-amino-2-thiophenecarboxylate: Similar thiophene structure but with an amino group instead of the phenylsulfanyl group.

    Phenylsulfanyl acetic acid derivatives: Compounds with similar phenylsulfanyl groups but different core structures.

Uniqueness

Methyl 3-{[2-phenyl-2-(phenylsulfanyl)acetyl]amino}-2-thiophenecarboxylate is unique due to the combination of its thiophene ring, phenylsulfanyl group, and ester functionality. This combination provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

methyl 3-[(2-phenyl-2-phenylsulfanylacetyl)amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO3S2/c1-24-20(23)18-16(12-13-25-18)21-19(22)17(14-8-4-2-5-9-14)26-15-10-6-3-7-11-15/h2-13,17H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFBJTFKOWRBBEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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